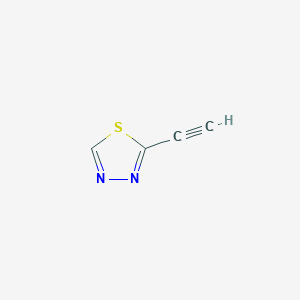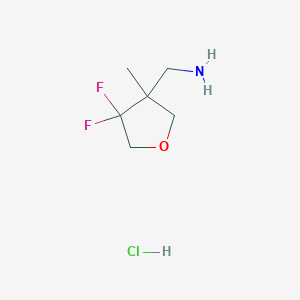
4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Descripción general
Descripción
4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (4-E1TFP) is a small organic molecule that has been studied for its potential applications in scientific research. It is a fluorinated analog of pyrazole, a five-membered heterocyclic ring with two nitrogen atoms, and has been used as a building block for various organic synthesis reactions. 4-E1TFP has been studied for its potential as a ligand for metal-catalyzed reactions, as an inhibitor of enzymes, and as a substrate for biodegradation. In addition, it has been studied for its potential applications in drug delivery and as an imaging agent.
Aplicaciones Científicas De Investigación
4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been studied for its potential applications in scientific research. It has been used as a ligand for metal-catalyzed reactions, as an inhibitor of enzymes, and as a substrate for biodegradation. In addition, this compound has been studied for its potential applications in drug delivery and as an imaging agent.
Mecanismo De Acción
The exact mechanism of action of 4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is still under investigation. However, it is believed that the molecule acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. In addition, it is believed that this compound can act as a substrate for biodegradation, allowing for the breakdown of complex molecules into smaller, more easily metabolized molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have the potential to inhibit enzymes and act as a substrate for biodegradation. In addition, it has been studied for its potential applications in drug delivery and as an imaging agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. In addition, it is a relatively small molecule, making it easy to manipulate and study. The limitations of using this compound in laboratory experiments include its potential toxicity and its unknown mechanism of action.
Direcciones Futuras
The future directions for 4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole research include further investigation into its potential applications in drug delivery, imaging, and enzyme inhibition. In addition, further research is needed to better understand its mechanism of action and its potential toxicity. Other potential future directions include the development of new synthetic methods for the synthesis of this compound, as well as the development of new methods for its detection and quantification. Finally, further research is needed to explore the potential of this compound as a substrate for biodegradation.
Propiedades
IUPAC Name |
4-ethenyl-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-2-6-3-11-12(4-6)5-7(8,9)10/h2-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBWPRSBLVRSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(N=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)





amine hydrochloride](/img/structure/B1492269.png)

![({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1492272.png)
![2-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1492273.png)
![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)
amine hydrochloride](/img/structure/B1492280.png)